![molecular formula C17H25ClN2O4S B5002436 1-[(2-butoxy-5-chloro-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5002436.png)
1-[(2-butoxy-5-chloro-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of 1-[(2-butoxy-5-chloro-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide and related compounds involves multiple steps, including the coupling of benzenesulfonyl chloride with piperidine under controlled conditions, followed by the substitution at specific positions with electrophiles. Such processes often require the presence of sodium hydride (NaH) and dimethyl formamide (DMF) to yield the desired sulfonamide derivatives bearing a piperidine nucleus (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including this compound, is characterized using spectral methods. Techniques such as 1H NMR, IR, and mass spectrometry are crucial for elucidating the structure, demonstrating the presence of key functional groups and the overall molecular framework essential for biological activity (Khalid et al., 2013).
Chemical Reactions and Properties
The chemical properties of such compounds are significantly influenced by their functional groups. The sulfonamide group, in particular, plays a vital role in the chemical reactivity and biological activity of these compounds. It contributes to their ability to interact with biological targets, such as enzymes, by fitting into active sites and potentially inhibiting their action (Khalid et al., 2013).
properties
IUPAC Name |
1-(2-butoxy-5-chloro-4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c1-3-4-9-24-15-10-12(2)14(18)11-16(15)25(22,23)20-7-5-13(6-8-20)17(19)21/h10-11,13H,3-9H2,1-2H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENCQJJXHKKYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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